

# 3-Amino-7-hydroxy-2H-chromen-2-one

## molecular weight and formula

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### Compound of Interest

Compound Name: 3-Amino-7-hydroxy-2H-chromen-2-one

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## In-Depth Technical Guide: 3-Amino-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **3-Amino-7-hydroxy-2H-chromen-2-one**, a fluorescent heterocyclic compound belonging to the coumarin family.

### Core Molecular Data

The fundamental molecular and physical properties of **3-Amino-7-hydroxy-2H-chromen-2-one** are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property          | Value   | Citations |
|-------------------|---|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub> | [1][2][3] |
| Molecular Weight  | 177.16 g/mol                                  | [1][2][4] |
| Exact Mass        | 177.042593085 u                               | [1][2]    |
| Appearance        | Yellow to Brown Solid                         | [5]       |
| Melting Point     | >260°C  | [3]       |
| CAS Number        | 79418-41-0                                    | [1][2][3] |

## Synthesis Protocol

The synthesis of **3-Amino-7-hydroxy-2H-chromen-2-one** is typically achieved through a multi-step process commencing with a Pechmann condensation, followed by nitration and subsequent reduction of the nitro group.[1]

## Experimental Methodology

### Step 1: Pechmann Condensation for the Formation of the Coumarin Core

- Reactants: Resorcinol and malic acid.
- Catalyst/Solvent: Concentrated sulfuric acid acts as a dehydrating agent.
- Procedure:
  1. Dissolve resorcinol (1 equivalent) in concentrated sulfuric acid.
  2. Add malic acid (1 equivalent) to the solution.
  3. Heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
  4. Upon completion, pour the reaction mixture into ice-water to precipitate the product, 7-hydroxy-2H-chromen-2-one.

5. Collect the precipitate by vacuum filtration and wash with cold water.
6. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 7-hydroxycoumarin.

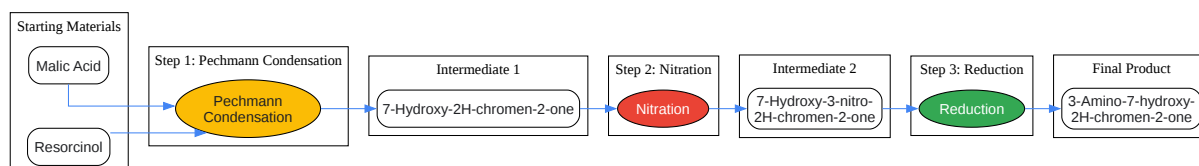
### Step 2: Nitration of the Coumarin Core

- Reactant: 7-hydroxy-2H-chromen-2-one.
- Reagents: A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.
- Procedure:
  1. Dissolve the 7-hydroxycoumarin from Step 1 in concentrated sulfuric acid at a low temperature (e.g., 0°C).
  2. Slowly add the nitrating mixture dropwise while maintaining the low temperature and stirring.
  3. After the addition is complete, allow the reaction to proceed until TLC indicates the consumption of the starting material.
  4. Pour the reaction mixture into ice-water to precipitate the nitrated product, 7-hydroxy-3-nitro-2H-chromen-2-one.
  5. Collect the solid by filtration, wash thoroughly with water, and dry.

### Step 3: Reduction of the Nitro Group

- Reactant: 7-hydroxy-3-nitro-2H-chromen-2-one.
- Reducing Agent: Common reducing agents for this transformation include tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H<sub>2</sub> gas with a palladium catalyst).
- Procedure (using SnCl<sub>2</sub>/HCl):

1. Suspend the nitrated coumarin from Step 2 in a suitable solvent like ethanol.
2. Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
3. Heat the mixture to reflux and monitor the reaction by TLC.
4. Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
5. Extract the product with an organic solvent such as ethyl acetate.
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Amino-7-hydroxy-2H-chromen-2-one**.
7. Purify the final product by column chromatography or recrystallization.



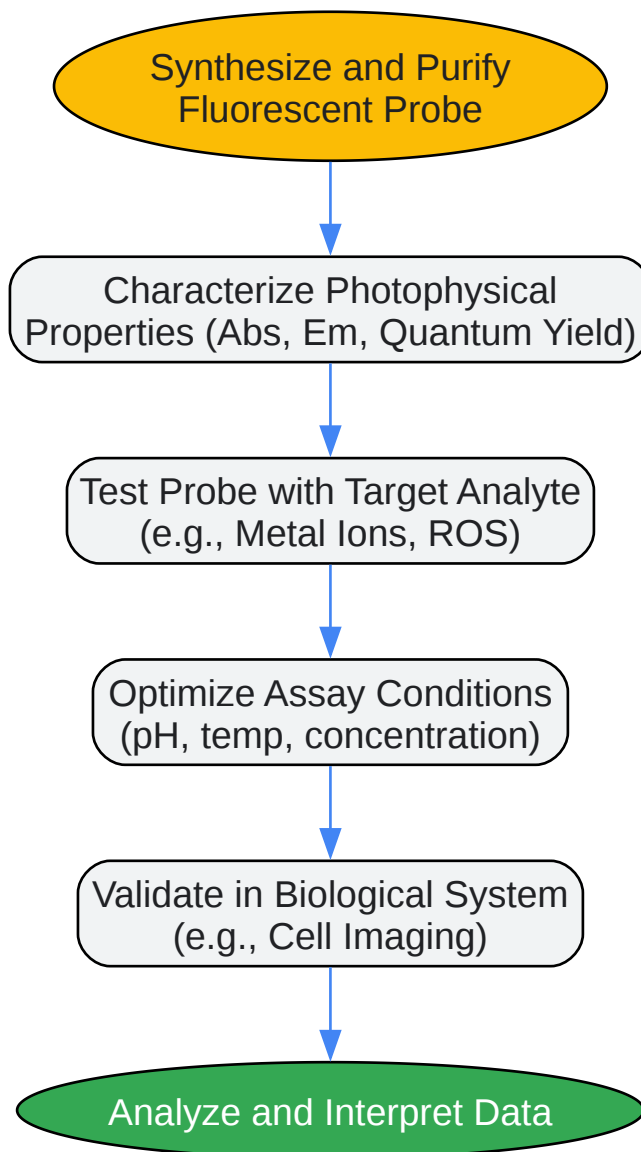
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*Synthesis workflow for **3-Amino-7-hydroxy-2H-chromen-2-one**.*

## Potential Biological and Research Applications

While direct studies on the biological activity of **3-Amino-7-hydroxy-2H-chromen-2-one** are limited, the broader class of coumarin derivatives is known for a wide range of pharmacological properties.

1. Fluorescent Probe and Chemosensor: Coumarin derivatives are widely utilized as fluorescent probes in biochemical and cellular studies due to their strong fluorescence properties.[4] The 7-hydroxy group and the 3-amino group can serve as potential coordination sites for metal ions, suggesting that this compound could be developed as a fluorescent chemosensor for metal ion detection.[6] The general workflow for evaluating a fluorescent probe is outlined below.



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*General workflow for fluorescent probe evaluation.*

2. Anticancer Research: Certain coumarin derivatives have been investigated for their potential as anticancer agents. Some have been shown to induce apoptosis through signaling pathways such as the PI3K/AKT-mediated Bcl-2 pathway.[1] The structural modifications of the coumarin scaffold can significantly influence its biological activity, making **3-Amino-7-hydroxy-2H-chromen-2-one** and its derivatives interesting candidates for further investigation in cancer research.[1]

3. Enzyme Inhibition: Derivatives of **3-Amino-7-hydroxy-2H-chromen-2-one** have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is implicated in inflammatory processes.[2] This suggests that the core structure could serve as a scaffold for developing novel enzyme inhibitors.

This technical guide provides a foundational understanding of **3-Amino-7-hydroxy-2H-chromen-2-one**. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

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